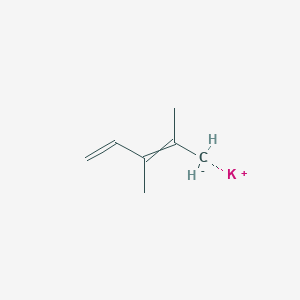
potassium;4-methanidyl-3-methylpenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;4-methanidyl-3-methylpenta-1,3-diene is an organic compound characterized by its unique structure, which includes a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-methanidyl-3-methylpenta-1,3-diene typically involves the reaction of 4-methyl-1,3-pentadiene with a potassium reagent. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;4-methanidyl-3-methylpenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can be performed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Potassium;4-methanidyl-3-methylpenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which potassium;4-methanidyl-3-methylpenta-1,3-diene exerts its effects involves the interaction of its conjugated diene system with various molecular targets. The conjugated system allows for delocalization of electrons, which can participate in various chemical reactions, including electrophilic addition and cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2,4-Hexadiene: A compound with a similar structure but different substitution pattern.
Uniqueness
Potassium;4-methanidyl-3-methylpenta-1,3-diene is unique due to its specific substitution pattern and the presence of a potassium atom, which can influence its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
118398-23-5 |
|---|---|
Fórmula molecular |
C7H11K |
Peso molecular |
134.26 g/mol |
Nombre IUPAC |
potassium;4-methanidyl-3-methylpenta-1,3-diene |
InChI |
InChI=1S/C7H11.K/c1-5-7(4)6(2)3;/h5H,1-2H2,3-4H3;/q-1;+1 |
Clave InChI |
KPJTXTPUPQUKHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C=C)[CH2-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



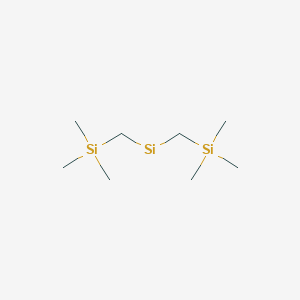
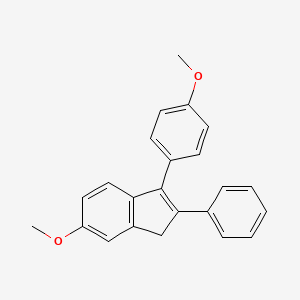
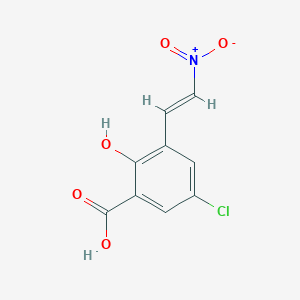

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
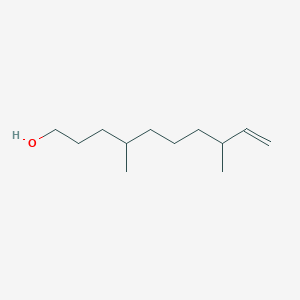

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
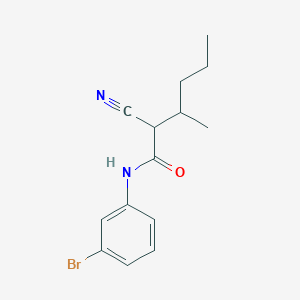

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

